molecular formula C8H6F5NS B1399807 3-(Pentafluorosulfur)phenylacetonitrile CAS No. 1240257-91-3

3-(Pentafluorosulfur)phenylacetonitrile

Cat. No.: B1399807
CAS No.: 1240257-91-3
M. Wt: 243.2 g/mol
InChI Key: ZIDPXGBFGPZURT-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfur)phenylacetonitrile (C₈H₅F₆NS) is a fluorinated aromatic nitrile characterized by a pentafluorosulfur (-SF₅) substituent at the 3-position of the phenyl ring. This compound has a molecular weight of 261.185 g/mol and is primarily used in research and development (R&D) for synthesizing specialty chemicals, pharmaceuticals, and agrochemicals . The -SF₅ group imparts unique electronic and steric properties, enhancing thermal stability and reactivity in cross-coupling reactions compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[3-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-2-7(6-8)4-5-14/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDPXGBFGPZURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227687
Record name (OC-6-21)-[3-(Cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-91-3
Record name (OC-6-21)-[3-(Cyanomethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-(Cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorosulfur)phenylacetonitrile typically involves the introduction of a pentafluorosulfur group to a phenylacetonitrile precursor. One common method involves the reaction of phenylacetonitrile with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the complete substitution of hydrogen atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorosulfur)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Pentafluorosulfur)phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfur)phenylacetonitrile involves its interaction with various molecular targets. The pentafluorosulfur group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) CAS RN
3-(Pentafluorosulfur)phenylacetonitrile C₈H₅F₆NS 261.185 -SF₅ at 3-position 1240257-90-2
3-(Trifluoromethyl)phenylacetonitrile C₉H₆F₃N 185.14 -CF₃ at 3-position 2338-76-3
3-Chloro-5-(pentafluorosulfur)phenylacetonitrile C₈H₄ClF₅NS 277.64 -SF₅ at 5-position, -Cl at 3-position 1240257-75-3
3-Fluoro-5-(pentafluorothio)phenylacetonitrile C₈H₅F₆NS 261.185 -SF₅ at 5-position, -F at 3-position 1240257-90-2

Key Observations :

  • The -SF₅ group increases molecular weight by ~76 g/mol compared to -CF₃, enhancing steric bulk and electron-withdrawing effects .
  • Halogen substitutions (e.g., -Cl in 3-Chloro-5-SF₅-phenylacetonitrile) further modify reactivity, with chlorine being a stronger electron-withdrawing group than fluorine .

Market and Industrial Trends

  • 3-(Trifluoromethyl)phenylacetonitrile: Dominates the fluorinated nitrile market with a projected CAGR of 6.5% (2026–2033), driven by agrochemical demand . North America holds ~45% market share due to pharmaceutical sector reliance .
  • This compound: Limited to specialized R&D applications (e.g., Thermo Scientific offers 1g quantities at premium prices) . Higher synthesis complexity and cost restrict large-scale adoption compared to -CF₃ analogs .

Biological Activity

3-(Pentafluorosulfur)phenylacetonitrile is a novel organofluorine compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of a pentafluorosulfur group, suggest that it may interact with biological systems in significant ways. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicine and industry.

  • Chemical Formula : C₉H₆F₅N
  • Molecular Weight : 251.15 g/mol
  • Solubility : Soluble in organic solvents
PropertyValue
Molecular Weight251.15 g/mol
Chemical StructureChemical Structure
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The pentafluorosulfur moiety enhances the compound's reactivity and binding affinity, potentially leading to significant biological effects.

Antimicrobial Properties

Recent studies indicate that compounds with similar structures exhibit antimicrobial activities. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains. For instance, a study highlighted the potential for organosulfur compounds to inhibit multidrug-resistant pathogens, suggesting a similar pathway may be applicable to this compound .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro experiments have indicated that it can reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This effect could position the compound as a candidate for therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Emerging evidence points toward the anticancer potential of this compound. Initial cell line studies have shown that it may induce apoptosis in certain cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. The exact mechanisms remain under investigation but suggest promising avenues for further research .

Study on Organosulfur Compounds

A comprehensive study evaluated the bioactive properties of various organosulfur compounds, revealing significant differences in their efficacy against different microbial strains. The findings indicated that compounds with fluorinated groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts . This suggests that this compound may similarly benefit from its unique structure.

In Vitro Anticancer Assays

In vitro assays conducted on cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis at certain concentrations. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers, confirming the compound's potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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